

Application Notes and Protocols: 1-Butyl-2cyclohexen-1-ol in Fragrance Synthesis

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Compound of Interest

Compound Name: 1-Butyl-2-cyclohexen-1-ol

Cat. No.: B15431045

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These application notes provide a comprehensive overview of the synthesis, potential olfactory properties, and applications of **1-Butyl-2-cyclohexen-1-ol**, a tertiary allylic alcohol with potential for use in the fragrance industry. Due to the limited publicly available data on this specific molecule, this document presents a plausible synthetic route and a hypothetical olfactory profile based on established principles of structure-odor relationships.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **1-Butyl-2-cyclohexen-1-ol** is presented in Table 1.

Property	Value
Molecular Formula	C10H18O
Molecular Weight	154.25 g/mol
Appearance	Colorless to pale yellow liquid (predicted)
Boiling Point	Not available
Density	Not available
Solubility	Soluble in alcohol; insoluble in water (predicted)



Experimental Protocol: Synthesis of 1-Butyl-2-cyclohexen-1-ol via Grignard Reaction

The synthesis of **1-Butyl-2-cyclohexen-1-ol** can be effectively achieved through the 1,2-addition of a butyl Grignard reagent to 2-cyclohexen-1-one. This method is a standard and reliable approach for the formation of tertiary alcohols.

Materials:

- Magnesium turnings
- Anhydrous diethyl ether
- 1-Bromobutane
- 2-Cyclohexen-1-one
- Saturated aqueous ammonium chloride solution
- Anhydrous sodium sulfate
- Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)
- Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

- Preparation of the Grignard Reagent:
 - In a flame-dried three-neck round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, place magnesium turnings.
 - Add a small amount of anhydrous diethyl ether to cover the magnesium.
 - In the dropping funnel, prepare a solution of 1-bromobutane in anhydrous diethyl ether.
 - Add a small portion of the 1-bromobutane solution to the magnesium. The reaction is initiated by gentle warming or the addition of a small crystal of iodine if necessary.



- Once the reaction starts (as evidenced by bubbling and a cloudy appearance), add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (butylmagnesium bromide).
- Reaction with 2-Cyclohexen-1-one:
 - Cool the Grignard reagent solution in an ice bath.
 - Prepare a solution of 2-cyclohexen-1-one in anhydrous diethyl ether and add it to the dropping funnel.
 - Add the 2-cyclohexen-1-one solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10°C.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
- · Work-up and Purification:
 - Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous ammonium chloride solution.
 - Separate the organic layer. Extract the aqueous layer with diethyl ether.
 - Combine the organic layers and wash with brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
 - Purify the crude 1-Butyl-2-cyclohexen-1-ol by vacuum distillation or column chromatography on silica gel.

Expected Results:

The synthesis is expected to yield **1-Butyl-2-cyclohexen-1-ol** in good yield. The purity can be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic



Resonance (NMR) spectroscopy.

Parameter	Expected Value
Yield	60-80%
Purity (GC)	>95%

Olfactory Profile and Applications in Fragrance

While specific sensory data for **1-Butyl-2-cyclohexen-1-ol** is not readily available, a hypothetical olfactory profile can be projected based on structure-odor relationships of similar molecules, such as other tertiary allylic alcohols and substituted cyclohexanols.

Hypothetical Olfactory Profile:

- Top Notes: A fresh, slightly green, and fruity character, possibly with nuances of citrus and ripe berries. The butyl group may contribute a subtle, waxy, or buttery undertone.
- Heart Notes: A developing floral character, potentially with aspects of rose and geranium, intertwined with a woody and earthy background. The cyclohexene ring often imparts a woody or camphoraceous note.
- Base Notes: A mild, musky, and slightly ambery dry-down, providing good substantivity to a fragrance composition.

Potential Applications in Fragrance Compositions:

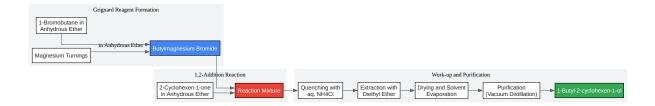
1-Butyl-2-cyclohexen-1-ol could serve as a versatile modifier in a variety of fragrance types:

- Fruity-Floral Accords: To add a unique, sophisticated green and fruity lift to floral compositions, enhancing the naturalness of rose, jasmine, and lily-of-the-valley notes.
- Woody-Spicy Fragrances: To introduce a fresh, slightly floral, and fruity counterpoint to heavier woody and spicy notes like sandalwood, cedarwood, and vetiver.
- Citrus and Green Formulations: To provide more body and a longer-lasting heart to fresh, citrus-based fragrances.



 Musk Compositions: To add a novel, clean, and slightly fruity-floral aspect to modern musk accords.

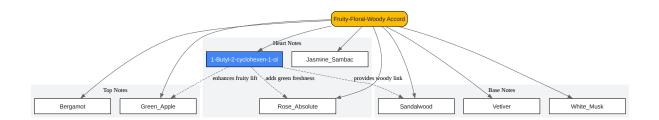
Diagrams



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Caption: Synthesis workflow for 1-Butyl-2-cyclohexen-1-ol.





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Caption: Hypothetical fragrance accord structure.

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